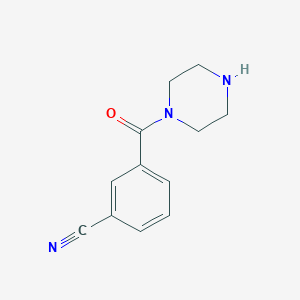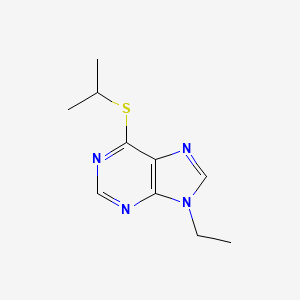
3-(1-piperazinylcarbonyl)Benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(piperazine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C12H13N3O. It is known for its unique structure, which includes a piperazine ring attached to a benzonitrile moiety through a carbonyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazine-1-carbonyl)benzonitrile typically involves the reaction of piperazine with benzonitrile in the presence of a suitable catalystThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 3-(piperazine-1-carbonyl)benzonitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process may involve the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3-(piperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Applications De Recherche Scientifique
3-(piperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(piperazine-1-carbonyl)benzamide
- 3-(piperazine-1-carbonyl)benzoic acid
- 3-(piperazine-1-carbonyl)benzaldehyde
Uniqueness
Compared to its analogs, 3-(piperazine-1-carbonyl)benzonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
3-(piperazine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H13N3O/c13-9-10-2-1-3-11(8-10)12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7H2 |
Clé InChI |
PETUBDODDHRBNM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate)](/img/structure/B12929876.png)





![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)





![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
